molecular formula C23H24N2O3 B2686648 (5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one CAS No. 899904-23-5

(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

Cat. No. B2686648
CAS RN: 899904-23-5
M. Wt: 376.456
InChI Key: LWIRVQAYQOXBEA-IHHSRYSHSA-N
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Description

(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
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Scientific Research Applications

Transformation and Synthesis Applications

  • The transformation of related compounds into methyl 2-benzoylamino-3-oxobutanoate demonstrates the chemical versatility of compounds with similar structures. This particular transformation involves a sequence of reactions starting from hippuric acid, showcasing the potential of these compounds in synthetic organic chemistry for creating pharmacologically relevant molecules (Urška Bratušek, A. Hvala, B. Stanovnik, 1998).

Heterocyclic Chemistry

  • Studies on the Meisenheimer rearrangement in heterocyclic synthesis reveal the preparation of novel ring systems, indicating that compounds with similar structural features can be precursors for creating new heterocyclic compounds. This opens up pathways for synthesizing novel therapeutic agents (J. Bremner, Ej Browne, P. Davies, C. Raston, 1980).

Potential CNS Agents

  • The synthesis and biological evaluation of derivatives for potential central nervous system (CNS) agents highlight the therapeutic possibilities of compounds with dimethylamino groups and related structures. Such studies suggest that similar compounds could be explored for antidepressant or antipsychotic activities (L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981).

Antioxidant Properties

  • Research on quinazolin derivatives, including those with dimethylamino benzylidene groups, has shown significant antioxidant capacity. This suggests that structurally related compounds could be evaluated for their antioxidant properties, potentially contributing to therapeutic applications where oxidative stress is a factor (Khalida F. Al-azawi, 2016).

Synthetic Methodologies

  • The development of new synthetic routes for the creation of 3-oxo-4-amino-1,2,3-oxadiazole derivatives from benzyl cyanide showcases the innovative approaches in synthesizing complex molecules. Such methodologies could be adapted for synthesizing the compound or its derivatives, potentially leading to novel drug candidates or research tools (D. S. Bohle, I. Perepichka, 2009).

properties

IUPAC Name

(12Z)-12-[(E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-23-14-18(17-6-4-5-7-20(17)28-23)21(22(27)24-23)19(26)13-10-15-8-11-16(12-9-15)25(2)3/h4-13,18,26H,14H2,1-3H3,(H,24,27)/b13-10+,21-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIRVQAYQOXBEA-IHHSRYSHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)C(=C(C=CC4=CC=C(C=C4)N(C)C)O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CC(C3=CC=CC=C3O1)/C(=C(\C=C\C4=CC=C(C=C4)N(C)C)/O)/C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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